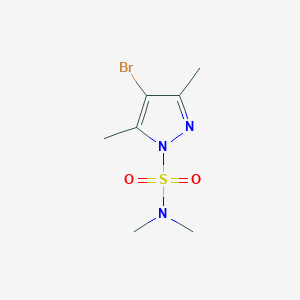
4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide is a chemical compound with the molecular formula C7H12BrN3O2S and a molecular weight of 282.16 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. The presence of bromine, sulfonamide, and multiple methyl groups in its structure makes it a versatile compound with various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, such as 4-bromopyrazole, are often used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mode of Action
It’s worth noting that 4-bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts . This suggests that 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide might also interact with its targets in a similar manner.
Biochemical Pathways
4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . It’s possible that this compound might have similar effects on these or related biochemical pathways.
Result of Action
Given that 4-bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, it’s likely that this compound might also have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide typically involves the bromination of a pyrazole derivative followed by sulfonamide formation. One common method involves the reaction of 4-bromo-3-methylpyrazole with dimethylamine sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve consistent quality and high throughput. The final product is typically purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts such as palladium or copper.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts like palladium or copper, along with ligands such as triphenylphosphine, are commonly used in coupling reactions.
Major Products
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Products include different sulfonyl derivatives.
Coupling Reactions: Products include biaryl or alkyl-aryl compounds.
Scientific Research Applications
4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methylpyrazole: A precursor in the synthesis of 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide.
4-bromo-1-methyl-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
4-bromo-1H-pyrazole: A simpler pyrazole derivative used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of multiple methyl groups and a sulfonamide group, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N,N,3,5-tetramethylpyrazole-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3O2S/c1-5-7(8)6(2)11(9-5)14(12,13)10(3)4/h1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFDAZYSNHEHHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)N(C)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Fluorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B359339.png)
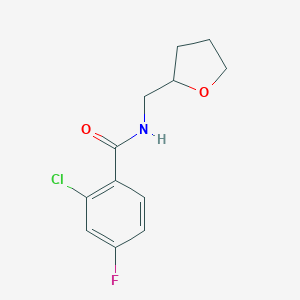
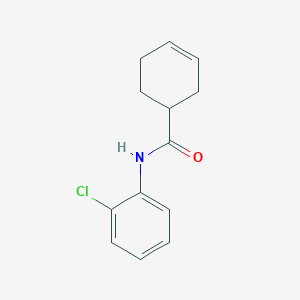
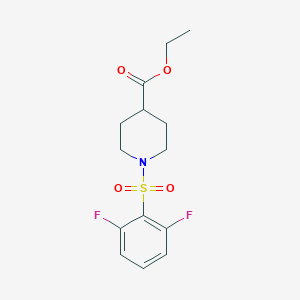
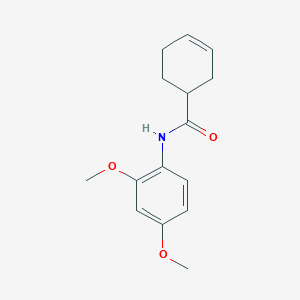
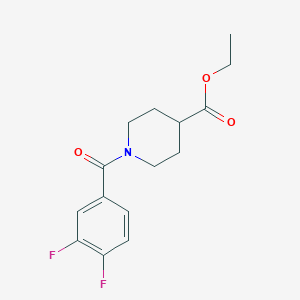
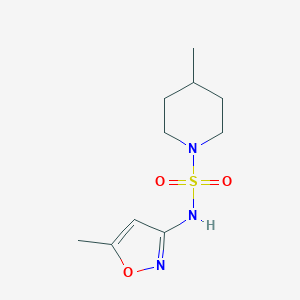
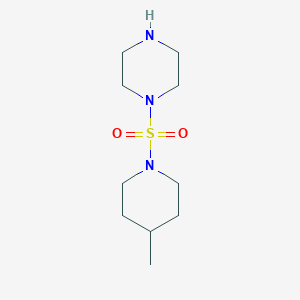
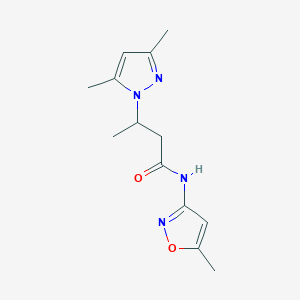
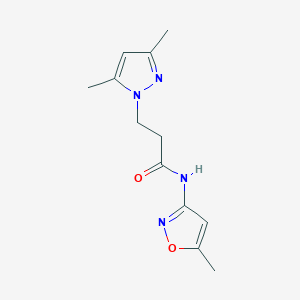
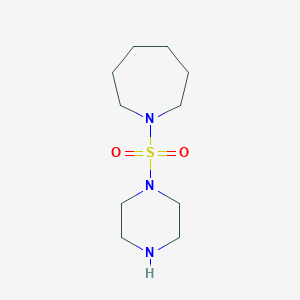
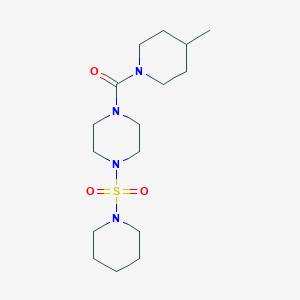
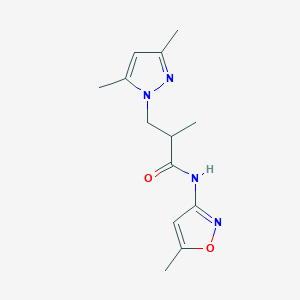
![3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate](/img/structure/B359438.png)
